

# A Comparative Analysis of the Potency of Methastyrindone and d-Amphetamine

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## Compound of Interest

Compound Name: Methastyrindone

Cat. No.: B1617070

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the pharmacological potency of **Methastyrindone** and d-amphetamine, two centrally acting stimulants. While d-amphetamine is a well-characterized compound with a clearly defined mechanism of action and extensive supporting data, information regarding **Methastyrindone** is sparse, precluding a direct quantitative comparison. This document summarizes the available data for both compounds, highlighting the existing knowledge gaps for **Methastyrindone**.

## Introduction

d-Amphetamine is a potent central nervous system (CNS) stimulant widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its mechanism of action primarily involves the release and reuptake inhibition of dopamine and norepinephrine in the brain.[2] **Methastyrindone** (also known as MK-202) is described as a centrally acting stimulant with a mode of action that differs from classical stimulants like d-amphetamine.[3] However, detailed pharmacological data to substantiate this claim and quantify its potency are not publicly available in recent literature. A clinical trial was conducted in 1961 to assess its effects on chronic anergic schizophrenics, but the results did not include quantitative potency metrics.[4]

## Quantitative Potency Data

A significant disparity exists in the available quantitative data for the two compounds.

## Methastyridone

Following an extensive literature search, no publicly available in vitro or in vivo quantitative data on the potency of **Methastyridone** (e.g., IC<sub>50</sub> or K<sub>i</sub> values at specific molecular targets) could be identified. The primary citations available date back to the 1960s and do not contain the specific pharmacological data required for a modern comparative analysis.

## d-Amphetamine

The potency of d-amphetamine has been extensively studied, with its primary targets being the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The half-maximal inhibitory concentrations (IC<sub>50</sub>) provide a quantitative measure of its potency at these transporters. Lower IC<sub>50</sub> values indicate greater potency.

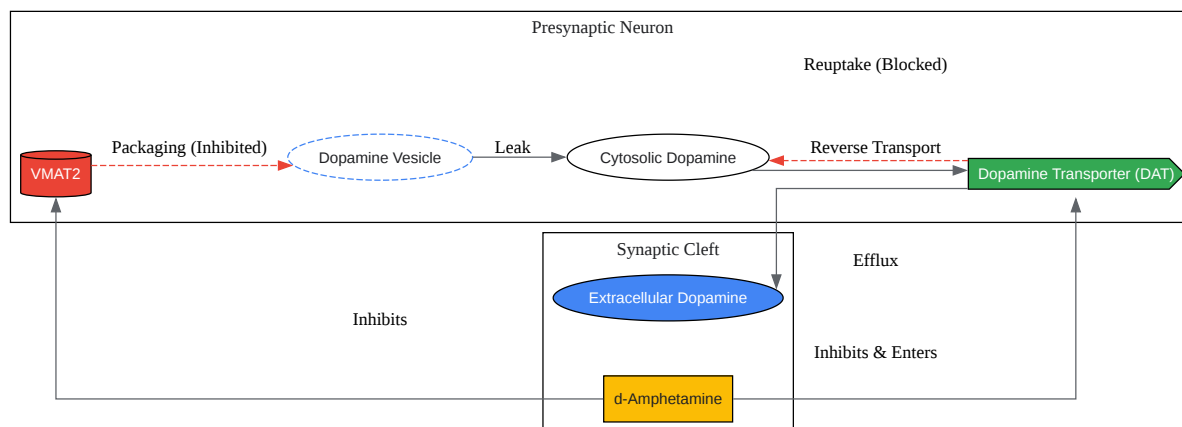
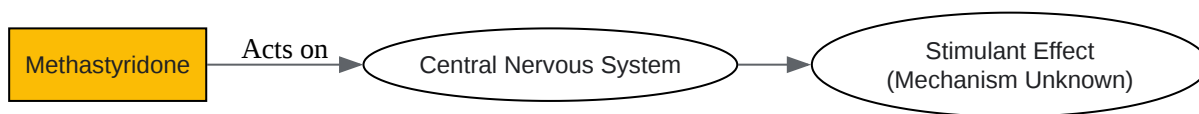
Compound	DAT IC <sub>50</sub> (nM)	NET IC <sub>50</sub> (nM)	SERT IC <sub>50</sub> (nM)	Primary Target(s)
d-Amphetamine	~600	~70-100	~20,000-40,000	NET, DAT

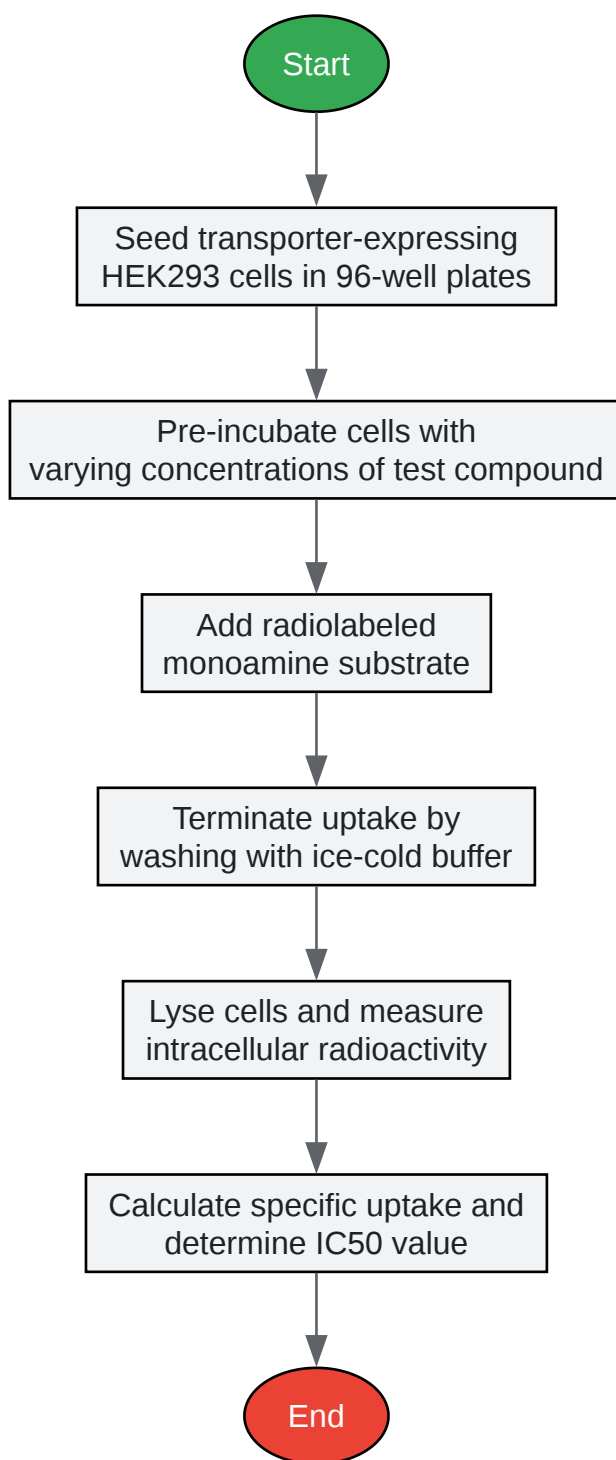
Table 1: In vitro potencies of d-amphetamine at human monoamine transporters. Data compiled from multiple sources.[2]

## Mechanism of Action

### Methastyridone

The precise mechanism of action for **Methastyridone** remains unelucidated in the available literature. It is categorized as a central nervous system stimulant, but its molecular targets and the signaling pathways it modulates are not specified.





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